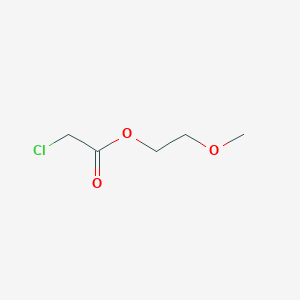

2-Methoxyethyl Chloroacetate

Overview

Description

- 2-Methoxyethyl Chloroacetate is a chemical compound studied in various scientific contexts. Its properties and applications in different fields have been explored through several research studies.

Synthesis Analysis

- The synthesis of compounds similar to this compound often involves reactions like the one described by (Unver et al., 2009), where 2-hydroxy-3-methoxy-1-benzaldehyde reacts with 2-chlorobenzylamine.

- Another synthesis route, involving photolysis of chloroacetamides to produce derivatives, is reported by (Bremner et al., 1989).

Molecular Structure Analysis

- The molecular structure of similar compounds is often characterized using techniques like FT-IR, NMR, and X-ray crystallography, as seen in the works of (Jukić et al., 2010) and (Inkaya et al., 2012).

Chemical Reactions and Properties

- Research on compounds with similar chemical properties often focuses on their reaction mechanisms and the formation of specific structures, as detailed in studies like those by (Ünaleroğlu et al., 2002).

Physical Properties Analysis

- The physical properties of such chemicals, including melting points, boiling points, and solubility, are key areas of study. However, specific details on this compound in this regard are not provided in the available literature.

Chemical Properties Analysis

- The chemical behavior, such as reactivity with other substances, stability conditions, and degradation pathways, is crucial. For instance, studies like those by (Matcham et al., 1999) provide insights into related compounds' reactivity and chemical transformations.

Scientific Research Applications

Diesel Fuel Additive for Emission Reduction

2-Methoxyethyl acetate has been studied as a diesel fuel additive, showing potential to reduce exhaust smoke and emissions. Research indicates that fuel blends containing this compound can decrease engine smoke, HC, and CO emissions without significantly affecting NOx emissions. The use of such additives in diesel could lead to improved air quality and compliance with environmental regulations (Gong Yanfeng et al., 2007).

Biodegradation of Herbicides

Studies have identified microorganisms capable of degrading herbicides like metolachlor, which contains a structure similar to 2-methoxyethyl chloroacetate. Such research is vital for understanding the environmental fate of herbicides and developing bioremediation strategies to mitigate their impact on ecosystems (A. Muñoz et al., 2011).

Chemical Synthesis and Catalysis

Bipolar membrane electrodialysis has been applied to convert methyl chloroacetate to methyl methoxyacetate, suggesting an environmentally friendly approach to chemical synthesis. This research highlights the potential of using electrochemical methods for sustainable chemical production (Qiuhua Li et al., 2009).

Fluorescent Probes for Biological Applications

The unexpected synthesis outcomes of triazole derivatives led to the development of sensitive and selective fluorescent probes for detecting biological molecules like cysteine and homocysteine. This research underscores the serendipity in chemical research and its potential to yield novel tools for biomedical applications (Nidhi Nehra et al., 2020).

Environmental Toxicology

Investigations into the effects of 2-methoxyethanol, a compound related to this compound, on biological systems, have provided insights into its potential to induce hormonal disorders like insulin resistance. Such studies are crucial for assessing the health risks associated with exposure to industrial chemicals (W. Darmanto et al., 2018).

Safety and Hazards

2-Methoxyethyl Chloroacetate is classified as a combustible liquid. It can cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name |

2-methoxyethyl 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3/c1-8-2-3-9-5(7)4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLBINWLZIVRJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20278087 | |

| Record name | 2-Methoxyethyl Chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13361-36-9 | |

| Record name | 13361-36-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxyethyl Chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxyethyl Chloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium 3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B81032.png)

![N-[[2,5-dichloro-4-[4-[2,5-dichloro-4-[2-(3-hydroxynaphthalene-2-carbonyl)iminohydrazinyl]phenyl]phenyl]phenyl]hydrazinylidene]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81038.png)

![7-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B81040.png)

![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B81045.png)